molecular formula C9H12FN B8529759 (R)-1-fluoromethyl-2-phenylethylamine

(R)-1-fluoromethyl-2-phenylethylamine

Cat. No. B8529759
M. Wt: 153.20 g/mol
InChI Key: DRCPTTFLGZCUKR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-fluoromethyl-2-phenylethylamine is a useful research compound. Its molecular formula is C9H12FN and its molecular weight is 153.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-fluoromethyl-2-phenylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-fluoromethyl-2-phenylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-1-fluoromethyl-2-phenylethylamine

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(2R)-1-fluoro-3-phenylpropan-2-amine

InChI

InChI=1S/C9H12FN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m1/s1

InChI Key

DRCPTTFLGZCUKR-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CF)N

Canonical SMILES

C1=CC=C(C=C1)CC(CF)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (2-azido-3-fluoro-propyl)benzene (0.6 g) in MeOH (50 mL) was added 10% Pd/C catalyst and the suspension was hydrogenated for 2 hr. at 3 atmospheres pressure. The filtered reaction mixture and MeOH washings were concentrated to an oil which was chromatographed over silica gel with an ammoniated mixture of MeOH/ether (1:9) to give 0.38 g of the title compound. MS ES (M++H)=154.
Name
(2-azido-3-fluoro-propyl)benzene
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NC(CF)Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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